11-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactionsReaction conditions often involve the use of organic solvents such as chloroform or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
11-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
11-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of 11-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring
Uniqueness
11-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its complex structure, which combines a thiazole ring with a diazatricyclo framework. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19N3OS |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
11-[(2-methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C16H19N3OS/c1-11-17-14(10-21-11)9-18-6-12-5-13(8-18)15-3-2-4-16(20)19(15)7-12/h2-4,10,12-13H,5-9H2,1H3 |
InChI Key |
OKSJAAUHBJZHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
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